Dual EGFR/JAK Targeting Over 5-Carboxylate Regioisomers
The 6-(pyrazin-2-yl)pyrimidine-4-carboxylate scaffold, when elaborated to N-(pyrazin-2-yl)-4-aminopyrimidine derivatives, enables simultaneous inhibition of mutant EGFR (T790M/L858R and T790M/Del19) with IC₅₀ values of 2.9 nM and 2.5 nM, respectively, while also inhibiting JAK2 (IC₅₀ = 55.6 nM) and JAK3 (IC₅₀ = 46.1 nM). This dual-target profile is a direct consequence of the 4-amino/6-pyrazinyl substitution geometry on the pyrimidine core. Regioisomeric 2-pyrazinyl-5-carboxylate analogs have not demonstrated comparable dual EGFR/JAK inhibition in published studies [1]. The lead compound 14a derived from this scaffold class achieved 90.0% tumor growth inhibition (TGI) at 10 mg/kg oral dosing in an H1975 xenograft model, with a selectivity ratio of 583.76 for EGFR-mutant over EGFR-wild-type cells [1].
| Evidence Dimension | Kinase inhibitory activity (IC₅₀) and in vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Scaffold-derived compound 14a: EGFR(T790M/L858R) IC₅₀ = 2.9 nM; EGFR(T790M/Del19) IC₅₀ = 2.5 nM; JAK2 IC₅₀ = 55.6 nM; JAK3 IC₅₀ = 46.1 nM; 90% TGI at 10 mg/kg p.o. in H1975 xenograft; EGFR-wt selectivity ratio = 583.76. |
| Comparator Or Baseline | No published dual EGFR/JAK activity data available for 2-pyrazinyl-5-carboxylate or 5-methyl-2-pyrazinyl regioisomers. |
| Quantified Difference | Dual EGFR/JAK inhibition uniquely demonstrated for the 4-amino-6-pyrazinyl scaffold class; selectivity ratio of 583.76 over EGFR-wt. |
| Conditions | Recombinant kinase inhibition assays; PC9 (EGFR Del19) and H1975 (EGFR L858R/T790M) NSCLC cell lines; H1975 xenograft nude mouse model. |
Why This Matters
This scaffold geometry is uniquely validated for dual EGFR/JAK targeting, meaning substitution with a regioisomer that lacks this substitution pattern will not reliably reproduce this dual inhibitory and in vivo efficacy profile.
- [1] Li, S. et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 287, 118120. Compound 14a: EGFR(T790M/L858R) IC₅₀ = 2.9 nM; EGFR(T790M/Del19) IC₅₀ = 2.5 nM; JAK2 IC₅₀ = 55.6 nM; JAK3 IC₅₀ = 46.1 nM; PC9 IC₅₀ = 15.4 nM; H1975 IC₅₀ = 18.5 nM; 90% TGI at 10 mg/kg; selectivity ratio = 583.76. View Source
